molecular formula C7H5Cl2F B1329315 1-(Dichloromethyl)-3-fluorobenzene CAS No. 402-64-2

1-(Dichloromethyl)-3-fluorobenzene

Cat. No. B1329315
CAS RN: 402-64-2
M. Wt: 179.02 g/mol
InChI Key: MVRCPAOYPLZMLB-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-3-fluorobenzene is a compound that is part of the broader class of partially fluorinated benzenes. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including organometallic chemistry and synthesis of pharmaceuticals. The presence of fluorine atoms in the benzene ring influences the electronic properties of the molecule and can affect its reactivity and interaction with other chemical species .

Synthesis Analysis

The synthesis of compounds related to 1-(Dichloromethyl)-3-fluorobenzene often involves the use of fluorinating agents or reactions that introduce fluorine atoms into the benzene ring. For instance, a practical and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene has been reported, which could potentially be adapted for the synthesis of fluorinated benzene derivatives . Additionally, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from related compounds demonstrates the feasibility of electrophilic aromatic substitution reactions to introduce fluorine into aromatic substrates .

Molecular Structure Analysis

The molecular structure of fluorinated benzenes, including those similar to 1-(Dichloromethyl)-3-fluorobenzene, can be influenced by the presence of fluorine atoms. These atoms can participate in weak intermolecular interactions such as C–H⋅⋅⋅F–C hydrogen bonding, which can affect the crystal packing and overall molecular conformation . The electronic effects of fluorine substituents also impact the binding strength to metal centers in organometallic complexes .

Chemical Reactions Analysis

Partially fluorinated benzenes can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, dimethyl(trimethylsilyl)phosphane has been used to substitute fluorine atoms in difluorobenzenes, indicating that 1-(Dichloromethyl)-3-fluorobenzene could potentially participate in similar reactions . The reactivity of such compounds can also be influenced by solvent effects, as seen in the kinetics of reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Dichloromethyl)-3-fluorobenzene would be influenced by the dichloromethyl and fluorine substituents on the benzene ring. The presence of these substituents can affect the compound's boiling point, solubility, and density. For instance, the electrochemical fluorination of halobenzenes has been studied to understand the side reactions and mechanisms that can occur during the synthesis of fluorinated compounds, which can provide insights into the stability and reactivity of such molecules . Additionally, the infrared and Raman spectra of a related compound, 1-(chloromethyl)-4-fluorobenzene, have been measured, suggesting that similar spectroscopic techniques could be used to characterize 1-(Dichloromethyl)-3-fluorobenzene .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-(Dichloromethyl)-3-fluorobenzene and its derivatives are recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Fluorinated benzenes like this compound are used as solvents or ligands due to their reduced ability to donate π-electron density, making them weakly binding to metal centers. These properties allow for innovative applications in catalysis and synthesis, where the chemical inertness of the fluorinated compounds can be strategically utilized. For instance, C-H and C-F bond activation reactions can be induced using reactive transition metal complexes, opening up avenues for new synthetic methodologies (Pike, Crimmin, & Chaplin, 2017).

Spectroscopic Investigations and Vibrational Analysis

Spectroscopic techniques like FTIR and FT-Raman have been employed to investigate the structural properties and vibrational behaviors of halogenated fluorobenzenes, including compounds similar to 1-(Dichloromethyl)-3-fluorobenzene. Such studies involve normal coordinate calculations and the application of General Valence Force Field (GVFF) analysis for in-plane and out-of-plane vibrations. This detailed examination aids in understanding the molecular dynamics and potential energy distributions within these compounds (Ilango et al., 2008).

Material Science and Crystallography

In material science and crystallography, the structural and electronic properties of halogenated benzenes are scrutinized to understand their interaction patterns and crystal packing. This involves analyzing the molecular structure and its influence on the packing and stability of the crystal lattice. Such studies are crucial for designing materials with specific properties and for understanding the fundamental aspects of molecular interactions (Misquitta et al., 2008).

Safety And Hazards

Dichloromethane is considered hazardous. It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It’s also suspected of causing cancer .

Future Directions

Research is ongoing to explore the potential uses and improvements of these types of compounds. For example, the aromatic formylation mediated by TiCl4 and dichloromethyl methyl ether has been explored for a wide range of aromatic rings .

properties

IUPAC Name

1-(dichloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRCPAOYPLZMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193199
Record name 1-(Dichloromethyl)-3-fluorobenzene
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Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloromethyl)-3-fluorobenzene

CAS RN

402-64-2
Record name 1-(Dichloromethyl)-3-fluorobenzene
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Record name 1-(Dichloromethyl)-3-fluorobenzene
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Record name 402-64-2
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Record name 1-(Dichloromethyl)-3-fluorobenzene
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Record name 1-(dichloromethyl)-3-fluorobenzene
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